2-Fluorooctane

Catalog No.
S16110868
CAS No.
407-95-4
M.F
C8H17F
M. Wt
132.22 g/mol
Availability
In Stock
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2-Fluorooctane

CAS Number

407-95-4

Product Name

2-Fluorooctane

IUPAC Name

2-fluorooctane

Molecular Formula

C8H17F

Molecular Weight

132.22 g/mol

InChI

InChI=1S/C8H17F/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3

InChI Key

TVJHFQWCMCKELZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)F

2-Fluorooctane is an organic compound with the chemical formula C8H17F\text{C}_8\text{H}_{17}\text{F}. It belongs to the class of fluorinated hydrocarbons and is characterized by the presence of a fluorine atom at the second carbon position of the octane chain. This compound appears as a colorless liquid and is notable for its unique physical and chemical properties, which arise from the presence of the fluorine atom. The introduction of fluorine into organic molecules often enhances their stability and alters their reactivity compared to their non-fluorinated counterparts .

. Notably, 2-fluorooctane can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. These reactions typically follow an SN2\text{S}_N2 mechanism due to steric factors associated with the octane backbone .

Additionally, under certain conditions, 2-fluorooctane may participate in elimination reactions leading to the formation of alkenes. The specific pathways and products depend on reaction conditions such as temperature and the presence of bases or acids.

Several methods exist for synthesizing 2-fluorooctane. One common approach involves the direct fluorination of octane using fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. This method requires careful handling due to the reactivity of fluorine gas.

Another synthesis route may involve nucleophilic substitution reactions where a suitable precursor, such as 2-bromo-octane, is treated with a fluoride source like potassium fluoride. This method allows for greater control over reaction conditions and yields high purity products .

2-FluorooctaneSecondModerateSolvent, intermediate1-FluorooctaneFirstHighSolvent, reagent3-FluorooctaneThirdVariableResearch applicationsPerfluorooctaneAllLowIndustrial applications

The uniqueness of 2-fluorooctane lies in its balanced reactivity due to the positioning of the fluorine atom, which provides distinct chemical properties that differ from its analogs.

Several compounds share structural similarities with 2-fluorooctane, including:

  • 1-Fluorooctane: Has a fluorine atom at the first carbon position; typically more reactive due to less steric hindrance.
  • 3-Fluorooctane: Contains a fluorine atom at the third carbon position; exhibits different reactivity patterns compared to 2-fluorooctane.
  • Perfluorooctane: Fully fluorinated version of octane; significantly alters physical properties such as boiling point and stability.

Comparison Table

CompoundFluorine PositionReactivity

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

132.131428704 g/mol

Monoisotopic Mass

132.131428704 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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